5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid
Description
5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a fluorinated aromatic boronic acid derivative with the molecular formula C₇H₄BClF₄O₂ (approximate molecular weight: 242.36 g/mol, inferred from analogous compounds in , and 17). Its structure features a phenyl ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 2, and a trifluoromethyl (-CF₃) group at position 3. This substitution pattern creates a highly electron-deficient aromatic system, enhancing its reactivity in cross-coupling reactions like the Suzuki-Miyaura reaction .
The compound is typically synthesized via palladium-catalyzed coupling methods, as demonstrated in related phenylboronic acid syntheses (). Key properties include:
Properties
IUPAC Name |
[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUJXEGLBJMSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177280 | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-80-0 | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the lithiation of a suitable precursor followed by reaction with a boron-containing reagent. One common method involves the lithiation of 5-chloro-2-fluoro-3-(trifluoromethyl)benzene using a strong base such as n-butyllithium, followed by the addition of trimethyl borate. The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in organic synthesis.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Organic Synthesis
Suzuki Coupling Reactions
One of the primary applications of 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is in Suzuki coupling reactions. This reaction involves the coupling of aryl or vinyl boronic acids with electrophiles to form biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine and chlorine substituents enhances the reactivity and selectivity of this boronic acid, making it an effective reagent for synthesizing complex organic molecules .
Table 1: Comparison of Boronic Acids in Suzuki Coupling
| Boronic Acid Structure | Reactivity | Applications |
|---|---|---|
| 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid | High | Pharmaceuticals, Agrochemicals |
| 4-Chloro-3-(trifluoromethyl)phenylboronic acid | Moderate | Pharmaceuticals |
| 2-Fluoro-5-bromophenylboronic acid | Low | Limited applications |
Medicinal Chemistry
Drug Development
The unique electronic properties imparted by the trifluoromethyl group and halogen substituents make this compound valuable in drug discovery. Its derivatives have been investigated for their potential as inhibitors in various biological pathways, particularly in cancer therapy. For instance, compounds derived from this boronic acid have shown promise as proteasome inhibitors, which are crucial in the treatment of multiple myeloma .
Case Study: Proteasome Inhibition
In a study examining the efficacy of boronic acids as proteasome inhibitors, researchers found that derivatives of 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid exhibited significant activity against cancer cell lines. The study highlighted how modifications to the boronic acid structure could enhance potency and selectivity .
Material Science
Polymer Chemistry
Beyond organic synthesis and medicinal applications, 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid has found utility in material science, particularly in the development of functional polymers. Its ability to form stable covalent bonds with various substrates makes it a candidate for creating advanced materials with specific properties, such as increased thermal stability and chemical resistance .
Table 2: Applications in Material Science
| Application Area | Description |
|---|---|
| Functional Polymers | Used to enhance properties such as thermal stability and chemical resistance |
| Coatings | Potential use in protective coatings due to its reactivity with various substrates |
Mechanism of Action
The primary mechanism of action for 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The presence of electron-withdrawing groups (chlorine, fluorine, and trifluoromethyl) on the phenyl ring enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group significantly lowers the pKa of boronic acids compared to methyl (-CH₃) or methoxy (-OCH₃) substituents, enhancing their acidity and reactivity in cross-coupling reactions (Gozdalik et al., 2018 ).
Thermal Stability: Compounds with -CF₃ groups exhibit higher decomposition temperatures (e.g., >250°C for 4-(trifluoromethyl)phenylboronic acid) compared to non-fluorinated analogs .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s electron-deficient aryl ring facilitates oxidative addition with palladium catalysts. However, steric hindrance from the 3-CF₃ group may necessitate optimized reaction conditions (e.g., higher temperatures or bulky ligands) compared to 3- or 4-CF₃ isomers .
- Yield Comparisons :
- 4-(Trifluoromethyl)phenylboronic acid achieves ~85% yield in biaryl synthesis under standard Suzuki conditions .
- 3-CF₃ analogs (e.g., 3-(trifluoromethyl)phenylboronic acid) show reduced yields (~70%) due to steric effects .
- The target compound’s performance likely falls between these values, though specific data are unavailable in the provided evidence.
Biological Activity
5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is characterized by the presence of a boronic acid functional group, which is known for its ability to interact with diols and other biomolecules. The trifluoromethyl and chloro substituents enhance its lipophilicity and may influence its biological interactions.
In Vitro Studies
Recent studies have demonstrated that phenylboronic acids, including 5-chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid, exhibit significant antimicrobial activity against various pathogens.
-
Bacterial Activity :
- The compound has shown moderate antibacterial effects against Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate that it is more effective than some established antibiotics like AN2690 (Tavaborole) .
- Table 1 summarizes the MIC values for various phenylboronic acids:
Compound MIC (µg/mL) Target Organism 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid <50 E. coli 5-Trifluoromethyl-2-formylphenylboronic acid 32 Bacillus cereus AN2690 (Tavaborole) 64 Candida albicans - Fungal Activity :
The mechanism underlying the antimicrobial activity of boronic acids generally involves the formation of boronate esters with diols present in microbial cell walls or metabolic pathways. This interaction can disrupt essential cellular processes, leading to cell death. Specifically, the high acidity of the boronic acid enhances its binding to diols, potentially facilitating the formation of spiroboronates that inhibit enzyme activity .
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted on various substituted phenylboronic acids highlighted that the introduction of trifluoromethyl groups significantly increased antibacterial potency against E. coli and Bacillus cereus. The study concluded that 5-chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid could serve as a lead compound for developing new antibacterial agents . -
Comparative Analysis :
A comparative analysis of different phenylboronic acids indicated that those with electron-withdrawing groups like trifluoromethyl showed enhanced activity due to better lipophilicity and membrane penetration capabilities .
Q & A
Q. What are the recommended synthetic routes for 5-chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?
The synthesis of halogenated trifluoromethylphenylboronic acids typically involves cross-coupling or directed ortho-metalation strategies. For example, microwave-assisted Suzuki-Miyaura coupling can enhance reaction rates and reduce by-products in analogous boronic acid syntheses . Key parameters include:
- Temperature : Optimal range of 80–100°C to balance reactivity and stability of the boronic acid moiety.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to minimize deboronation.
- Solvents : Polar aprotic solvents (e.g., THF or DMF) improve solubility of halogenated intermediates.
Q. How should researchers purify and characterize this compound to ensure high purity for catalytic applications?
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate) is effective for removing unreacted precursors .
- Characterization :
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ~ -60 ppm for CF₃) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M-H]⁻ for C₇H₄BClF₄O₂⁻: ~248.94 m/z).
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water) assess purity (>95% recommended for cross-coupling) .
Q. What are the primary applications of this compound in organic synthesis?
This boronic acid is widely used in:
- Suzuki-Miyaura Coupling : To synthesize biaryl motifs in pharmaceuticals (e.g., kinase inhibitors) .
- Protease Inhibition : The trifluoromethyl group enhances binding affinity to enzyme active sites in drug discovery .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this boronic acid when facing low yields or side reactions?
- Solvent Effects : Use degassed toluene with aqueous Na₂CO₃ to minimize protodeboronation .
- Catalyst Screening : Test PdCl₂(dppf) or XPhos ligands to stabilize reactive intermediates .
- Additives : Adding tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems .
Q. How do structural analogs (e.g., chloro vs. bromo substituents) impact reactivity, and how should conflicting literature data be resolved?
- Electrophilicity : Chloro substituents decrease electron density at the boron center compared to bromo analogs, slowing transmetalation .
- Data Resolution : Compare kinetic studies (e.g., Hammett plots) to quantify substituent effects. Conflicting reports may arise from solvent polarity or catalyst batch variations .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Q. How can researchers mitigate decomposition during long-term storage?
Q. What are the implications of fluorine/trifluoromethyl groups on the compound’s spectroscopic and reactivity profiles?
- ¹⁹F NMR Shifts : Trifluoromethyl (-CF₃) and fluoro substituents produce distinct peaks for structural validation .
- Electrophilic Reactivity : The -CF₃ group withdraws electrons, reducing boronic acid nucleophilicity but enhancing stability toward oxidation .
Q. What strategies are effective for studying structure-activity relationships (SAR) in drug discovery using this compound?
Q. How should researchers address discrepancies in reported catalytic activity between similar boronic acids?
- Controlled Replication : Repeat experiments under identical conditions (catalyst loading, solvent, temperature) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies, focusing on ligand and solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
